(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Description
Properties
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-6(4-12)7-2-9-5-10-8(7)11/h2-3,5,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDKTDEIDBTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233634 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-55-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Transformations at the Methanol Substituent
The primary alcohol group undergoes classic transformations, enabling derivatization for enhanced solubility or biological activity.
Electrophilic Substitution on the Pyrrolo[2,3-d]pyrimidine Core
The electron-rich aromatic system facilitates regioselective modifications at positions 2, 4, and 6:
Cross-Coupling Reactions
The hydroxymethyl group can be leveraged to install diverse substituents via palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Substrate : 5-(Bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 h)
-
Scope : Aryl/heteroaryl boronic acids (e.g., phenyl, pyridyl)
Protection/Deprotection Strategies
The alcohol group is often protected to prevent undesired side reactions during synthesis:
Mechanistic Insights
-
Esterification/Oxidation : Proceeds via nucleophilic acyl substitution (SN²) or radical intermediates, respectively .
-
Electrophilic Aromatic Substitution : Directed by the electron-donating methyl group at N-7, favoring C-4 and C-6 positions .
-
Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) to suppress β-hydride elimination .
Stability and Reactivity Trends
Scientific Research Applications
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a chemical compound with the molecular formula . It has a CAS number of 1638771-55-7 . This compound is also known as 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- .
Properties
- Molecular Weight: 163.18
- Purity: ≥95%
- IUPAC Name: (7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanol
- Boiling Point: 366.8±27.0 °C (Predicted)
- Density: 1.34±0.1 g/cm3 (Predicted)
Applications
While the search results do not provide specific applications of this compound, they do highlight the uses of related pyrrolo[2,3-d]pyrimidine derivatives in scientific research:
- Tyrosine Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives are designed to target multiple tyrosine kinases and exhibit anticancer activity . Compound 5k, a derivative, shows significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes and can induce cell cycle arrest and apoptosis in HepG2 cells .
- c-Met/Axl Inhibitors: 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives are used as hinge region binders in the discovery of novel type II c-Met/Axl inhibitors . Compound 22a, an optimized compound, demonstrates remarkable potency against c-Met and Axl kinases and exhibits anti-tumor proliferation activity across solid tumors .
- JAK1-Selective Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives are utilized in the design and synthesis of JAK1 selective inhibitors . Compound (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile is identified as a JAK1 selective inhibitor .
- Protein Kinase B (Akt) Inhibitors: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) are being researched as inhibitors of Protein Kinase B, with potential applications in inhibiting enzyme activity and inducing cell death .
Safety Information
- Signal Word: Warning
- Hazard Statements: H302: Harmful if swallowed; H317: May cause an allergic skin reaction
- Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection; P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
The mechanism of action of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its therapeutic potential and safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolopyrimidine Core
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations :
- Aldehyde/Carboxylic Acid Derivatives : The 5-carboxaldehyde and carboxylic acid derivatives offer reactive handles for further chemical modifications, enabling conjugation with peptides or other pharmacophores.
- Complex Side Chains : Compounds like EC44 demonstrate the importance of extended side chains in achieving high-affinity binding to kinase active sites, though synthetic complexity increases.
Kinase Inhibitors :
- GSK2606414 (PERK Inhibitor): A structurally related compound, 7-methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrates selective inhibition of PERK kinase via hydrophobic interactions with the trifluoromethylphenyl group . The hydroxymethyl analogue may lack this moiety but could serve as a precursor for similar derivatives.
- Dual TS/DHFR Inhibitors : Analogues like LY231514 () utilize ethyl and methyl groups at positions 2 and 6 to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The absence of these groups in the target compound suggests divergent biological targets .
Antitumor Activity :
- Ribociclib Intermediates: Derivatives such as (2-((2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methoxy)-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol () highlight the role of cyclopentyl groups in CDK4/6 inhibition. The target compound’s simpler structure may prioritize metabolic stability over potency .
General Procedure C :
Biological Activity
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C9H10N2O. It is recognized for its significant biological activity, particularly as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways, including the JAK-STAT pathway. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrrolopyrimidine structure, contributing to its pharmacological properties. The IUPAC name is this compound, and it has a molecular weight of 163.18 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 163.18 g/mol |
| CAS Number | 1638771-55-7 |
| InChI | InChI=1S/C9H10N2O/c1-9(10)11/h4-5,12H,1-3H3 |
The primary mechanism of action for this compound involves its role as a selective inhibitor of JAK1 . This inhibition disrupts the JAK-STAT signaling pathway, which is critical in mediating immune responses and hematopoiesis.
Target and Mode of Action
- Target: Janus kinase 1 (JAK1)
- Mode of Action: Selective inhibition leading to decreased activation of downstream signaling pathways.
Pharmacokinetics
Research indicates that the compound has an IC50 value of 8.5 nM against JAK1, demonstrating potent inhibitory activity. Its pharmacokinetic properties have been investigated, highlighting aspects such as absorption, distribution, metabolism, and excretion (ADME).
Biological Activity and Applications
This compound exhibits diverse biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures possess anticancer properties by inhibiting specific kinases involved in tumor growth. The inhibition of JAK1 may contribute to reduced proliferation in cancer cells.
Antiparasitic Activity
Research has indicated that modifications in the pyrrolopyrimidine scaffold can enhance antiparasitic activity. For instance, derivatives with specific substitutions have shown improved efficacy against parasites.
Case Studies and Research Findings
A variety of studies have explored the biological activity and therapeutic potential of this compound:
- JAK1 Inhibition Studies : A study demonstrated that the compound exhibited significant selectivity for JAK1 over JAK2 with a selectivity index of 48 .
- In Vivo Efficacy : Mouse models have shown that this compound effectively reduces inflammation in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models .
- Metabolic Stability : Research on metabolic stability revealed that modifications to the compound's structure could enhance its pharmacokinetic profile while maintaining biological activity .
Q & A
Q. Critical Considerations :
- Protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during functionalization .
- Solvent selection (e.g., DMF for polar intermediates) and reaction temperature (e.g., 65–120°C) significantly impact yield .
How can spectroscopic techniques (NMR, MS) and X-ray crystallography be utilized to confirm the structure of this compound?
Q. Basic Structural Characterization
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for the methyl group (δ ~2.5–3.0 ppm, singlet) and hydroxymethyl protons (δ ~4.8–5.2 ppm, split due to coupling with adjacent groups) .
- ¹³C NMR : Resonances for the pyrrolo[2,3-d]pyrimidine carbons (δ ~110–160 ppm) and hydroxymethyl carbon (δ ~60–65 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion matching theoretical mass within 0.001 Da) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and dihedral angles to validate stereochemistry .
Methodological Note : For ambiguous cases, 2D NMR (COSY, HSQC) can clarify proton-proton and carbon-proton correlations .
What strategies are effective in modifying the this compound scaffold to enhance its pharmacokinetic properties?
Q. Advanced Structure-Activity Relationship (SAR)
- Lipophilicity Modulation :
- Solubility Enhancement :
- Metabolic Stability :
Case Study : PF-06447475, a brain-penetrant LRRK2 inhibitor, uses a 3-cyano-phenyl group at position 5 to balance potency and solubility .
How do substituent variations at the 5-position of the pyrrolo[2,3-d]pyrimidine core influence biological activity, as seen in kinase inhibition assays?
Q. Advanced Biological Evaluation
- Kinase Selectivity :
- Phenol Derivatives : cis-3-[4-Amino-7-(3-azetidin-1-ylmethyl-cyclobutyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-phenol shows IC50 = 690 nM against LCK kinase due to hydrogen bonding with catalytic lysine .
- Alkynyl Groups : Ethynyl-phenyl derivatives exhibit improved selectivity for JAK2 over JAK1 (10-fold) by filling hydrophobic pockets .
- Antitumor Activity :
- Benzyl or phenethyl groups at position 5 enhance cytotoxicity (IC50 < 1 µM) in leukemia cell lines by disrupting ATP binding in kinases like ABL .
Q. Experimental Design :
- In Vitro Assays : Use recombinant kinases (e.g., LCK, JAK2) with ATP-concentration-dependent IC50 measurements .
- Cellular Models : Evaluate proliferation inhibition in Ba/F3 (JAK2-driven) or K562 (BCR-ABL-driven) cell lines .
What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound derivatives in diseases like cancer or neurodegenerative disorders?
Q. Advanced Preclinical Testing
- Neurodegenerative Diseases :
- Cancer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
